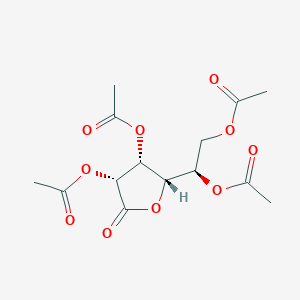

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Beschreibung

BenchChem offers high-quality D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMFFZVZXMXCS-YVECIDJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a peracetylated derivative of D-gulono-γ-lactone, a key chiral building block in carbohydrate chemistry. Its acetylated structure enhances stability and solubility in organic solvents, rendering it a valuable intermediate for the synthesis of complex carbohydrates and other chiral molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via peracetylation, and discusses its role as a strategic intermediate in synthetic organic chemistry, particularly in the preparation of rare sugars such as L-glucose.

Introduction: The Strategic Importance of Protected Gulonolactone

D-Gulonic acid and its lactone forms are pivotal intermediates in both biochemical pathways and synthetic carbohydrate chemistry. The D-isomer, D-gulono-1,4-lactone, serves as a versatile starting material for the synthesis of other rare sugars and enantiomerically pure compounds.[1] The protection of its four hydroxyl groups as acetates yields D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate. This transformation is critical for several reasons:

-

Enhanced Solubility: The acetate groups render the molecule soluble in a wide range of common organic solvents, such as chloroform, dichloromethane, and ethyl acetate, facilitating reactions under anhydrous conditions.

-

Increased Stability: Acetylation protects the hydroxyl groups from undesired reactions, allowing for selective modification at other positions if the lactone were to be opened.

-

Intermediate for Further Synthesis: As a stabilized, soluble synthon, it serves as a crucial intermediate in multi-step synthetic pathways, most notably in the synthesis of L-glucose.[1]

This guide will detail the fundamental properties of this compound and provide the necessary technical information for its preparation and use in a research setting.

Physicochemical Properties

A clear understanding of the fundamental properties of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈O₁₀ | , |

| Molecular Weight | 346.29 g/mol | , |

| CAS Number | 136345-68-1 | , |

| Appearance | Off-White Solid | |

| Melting Point | 88-93 °C | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | |

| Storage Temperature | 4 °C |

Synthesis and Mechanism

The synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is achieved through the peracetylation of its precursor, D-Gulono-1,4-lactone. This is a standard esterification reaction widely used in carbohydrate chemistry.

Reaction Principle

The reaction involves the treatment of D-Gulono-1,4-lactone with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst like pyridine. The pyridine serves two primary functions: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Experimental Protocol: Peracetylation of D-Gulono-1,4-lactone

This protocol is based on established methods for the acetylation of polyhydroxylated compounds, such as those used in the preparation of acetylated sugar intermediates.[1]

Materials:

-

D-Gulono-1,4-lactone

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Methanol (to quench)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Dissolve D-Gulono-1,4-lactone (1.0 equivalent) in anhydrous pyridine (approx. 5-10 mL per gram of lactone) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Acetylation: Slowly add acetic anhydride (a slight excess per hydroxyl group, typically 4.5-5.0 equivalents) to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the polar starting material and the appearance of a less polar product spot.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and cautiously add methanol to quench the excess acetic anhydride.

-

Work-up:

-

Dilute the mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Co-evaporation with toluene may be necessary to remove residual traces of pyridine.

-

Purification: The resulting crude product, an off-white solid or syrup, can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel if necessary.

Mechanistic Rationale and Workflow

The choice of pyridine as both a solvent and catalyst is strategic. Its basicity is sufficient to deprotonate the hydroxyl groups, increasing their nucleophilicity, and to neutralize the acidic byproduct. Acetic anhydride provides the electrophilic acetyl source. The workflow ensures a high-yield conversion and a straightforward purification process to remove the basic and acidic reagents.

Caption: Workflow for the synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.

Application in Synthesis: A Precursor to L-Glucose

The primary documented application of acetylated D-gulonic derivatives is in the synthesis of rare L-sugars, which are valuable for biochemical studies and pharmaceutical development. A notable example is the synthesis of L-glucose from D-gulono-1,4-lactone, which proceeds through a fully protected D-gulitol intermediate.[1]

Synthetic Strategy Overview

The conversion of D-gulono-1,4-lactone to L-glucose is a multi-step process that cleverly inverts the stereochemistry of the sugar backbone. The key steps are:

-

Reduction of the Lactone: The γ-lactone ring is opened and the C1 carboxyl group is reduced to a primary alcohol, forming D-gulitol.

-

Protection of Hydroxyl Groups: All five hydroxyl groups of D-gulitol are protected. While the literature describes benzoyl and benzyl protecting groups, an analogous pathway involves the peracetylation to form 1,2,3,4,5-penta-O-acetyl-D-gulitol.[1] The synthesis of this intermediate necessitates the initial acetylation of D-gulono-1,4-lactone.

-

Oxidative Cleavage and Inversion: The protected D-gulitol is subjected to reactions that selectively cleave and re-form the chain to yield the L-glucose backbone.

-

Deprotection: Removal of the protecting groups yields the final L-glucose product.

Caption: Synthetic pathway from D-Gulono-1,4-lactone to L-Glucose.

Conclusion

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a synthetically valuable derivative of D-gulono-γ-lactone. Its preparation via a standard peracetylation protocol yields a stable, soluble intermediate that is primed for further chemical transformations. Its utility has been demonstrated in the context of complex carbohydrate synthesis, where it serves as a key building block for accessing rare sugars. The technical information and protocols provided herein serve as a guide for researchers aiming to utilize this versatile chiral synthon in their drug development and chemical biology programs.

References

-

Hajkó, J., Lipták, A., & Pozsgay, V. (1999). Synthesis of L-glucose from D-gulono-1,4-lactone. Carbohydrate Research, 321(1-2), 116-120. [Link]

Sources

An In-depth Technical Guide to the Solubility of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, a key intermediate in various synthetic pathways. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines robust experimental protocols for both qualitative and quantitative assessment, and presents known solubility data. The guide is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding of the principles at play.

Introduction to D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

D-Gulono-1,4-lactone is a naturally occurring compound that serves as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms.[1] Its derivative, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, is a peracetylated form of this lactone. The acetylation of the hydroxyl groups significantly alters the molecule's physicochemical properties, most notably its polarity and, consequently, its solubility in various solvents. This tetra-acetylated compound is a valuable intermediate in the synthesis of modified carbohydrates and other complex organic molecules.[2][3] A thorough understanding of its solubility is paramount for its effective use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification, and formulation.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C14H18O10 | [2][3] |

| Molecular Weight | 346.29 g/mol | [2][3] |

| Appearance | Off-White Solid | [2][3] |

| Melting Point | 88-93 °C | [2][3] |

| CAS Number | 136345-68-1 | [2][3] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The primary factors influencing the solubility of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate are its molecular structure and the properties of the solvent.

The Impact of Acetylation on Polarity and Solubility

The parent compound, D-Gulono-1,4-lactone, is a polyhydroxylated molecule capable of extensive hydrogen bonding, rendering it soluble in polar protic solvents like water. The tetra-acetylation process replaces the four hydroxyl (-OH) groups with acetyl (-OAc) groups. This has two major consequences:

-

Elimination of Hydrogen Bond Donating Ability: The acetyl groups cannot act as hydrogen bond donors, significantly reducing the molecule's ability to form strong hydrogen bonds with protic solvents.

-

Increased Lipophilicity: The addition of the four acetyl groups increases the carbon content and the overall nonpolar character of the molecule, making it more lipophilic.

As a result of these changes, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is expected to exhibit poor solubility in highly polar, protic solvents like water and enhanced solubility in organic solvents of moderate to low polarity. This is consistent with the behavior of other acetylated carbohydrates, where an increased degree of acetylation leads to decreased water solubility and increased solubility in organic solvents.[4][5][6][7]

Solvent Parameters and Solubility Prediction

A more quantitative approach to predicting solubility involves the use of solubility parameters, such as the Hansen Solubility Parameters (HSP).[8][9][10][11][12] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Known Solubility Profile (Qualitative)

Based on available technical datasheets, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate has been reported to be soluble in the following organic solvents. It is important to note that this information is qualitative and does not specify the concentration at which it is soluble.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of quantitative solubility data in the public domain, this section provides a detailed, self-validating protocol for researchers to determine the solubility of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate. The following procedures are based on established methodologies for solubility determination in the pharmaceutical and chemical industries.[13][14][15][16][17]

Materials and Equipment

-

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, solvent-compatible)

Workflow for Solubility Determination

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. mybiosource.com [mybiosource.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 7. pubs.acs.org [pubs.acs.org]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 11. researchgate.net [researchgate.net]

- 12. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 15. Elixir Department: SOP for Solubility Testing at Intermediate Stages – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 16. researchgate.net [researchgate.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Biological Activity of Acetylated Gulonolactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel therapeutic agents is a cornerstone of biomedical research. L-gulono-γ-lactone, a key intermediate in the biosynthesis of ascorbic acid in many species, presents a compelling scaffold for chemical modification and biological evaluation.[1] While the biological significance of its downstream product, vitamin C, is well-established, the intrinsic bioactivity of gulonolactone and its derivatives remains a largely untapped area of investigation. This guide posits that the acetylation of gulonolactone may unlock or enhance its therapeutic potential, drawing parallels from the well-documented impact of acetylation on the bioactivity of other natural products.[2][3] We will provide a comprehensive overview of the rationale, proposed synthesis, and detailed protocols for evaluating the biological activities of acetylated gulonolactone derivatives, with a focus on their potential anticancer, antioxidant, and anti-inflammatory properties.

Introduction: The Rationale for Acetylating Gulonolactone

L-gulono-γ-lactone is a naturally occurring sugar lactone that serves as the immediate precursor to L-ascorbic acid (vitamin C) in animals capable of its synthesis, a pathway catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO).[1][4] Humans lack a functional GULO enzyme, making dietary vitamin C essential.[1] The lactone moiety itself is a recognized pharmacophore present in a multitude of biologically active natural products, exhibiting a wide range of therapeutic effects, including anticancer and anti-inflammatory activities.[5]

Acetylation, the introduction of an acetyl group, is a common chemical modification strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[2] For instance, the acetylation of flavonoids has been shown to modulate their anticancer activity.[2] In some cases, acetylation can increase a compound's lipophilicity, potentially improving its membrane permeability and oral bioavailability. Furthermore, the addition of acetyl groups can influence the molecule's interaction with biological targets, leading to altered or enhanced bioactivity.[3]

This guide, therefore, explores the hypothesis that acetylated derivatives of L-gulono-γ-lactone may possess significant biological activities, warranting their synthesis and investigation as potential therapeutic agents.

Proposed Synthesis of Acetylated Gulonolactone Derivatives

The synthesis of acetylated gulonolactone derivatives can be approached using established methods for the acetylation of carbohydrates and their lactones.[6][7] A plausible and efficient method involves the use of acetic anhydride as the acetylating agent, with sodium acetate as a catalyst. This reaction is typically carried out under controlled temperature conditions.

Experimental Protocol: Synthesis of Acetylated L-gulono-γ-lactone

Objective: To synthesize acetylated derivatives of L-gulono-γ-lactone.

Materials:

-

L-gulono-γ-lactone

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Pyridine (as a solvent and catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-gulono-γ-lactone in pyridine.

-

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with dichloromethane.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified acetylated gulonolactone derivatives by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their structure and purity.

Caption: Proposed synthetic pathway for acetylated L-gulono-γ-lactone.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known bioactivities of other lactones and the influence of acetylation, we hypothesize that acetylated gulonolactone derivatives will exhibit anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

Many natural and synthetic lactones have demonstrated significant antitumor activities.[5] The mechanism of action for these compounds is diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The acetylation of gulonolactone may enhance its anticancer potential by increasing its cellular uptake and interaction with intracellular targets.

Proposed Mechanism of Action: Acetylated gulonolactone derivatives may induce apoptosis in cancer cells through the intrinsic or extrinsic pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, the fragmentation of DNA.

Caption: Hypothesized apoptotic pathway induced by acetylated gulonolactone.

Antioxidant Activity

While L-gulono-γ-lactone is a precursor to the potent antioxidant ascorbic acid, the direct antioxidant capacity of gulonolactone and its acetylated derivatives is an area for investigation. Acetylation can sometimes influence the antioxidant activity of a molecule, in some cases enhancing its radical scavenging properties.[8]

Proposed Mechanism of Action: Acetylated gulonolactone derivatives may act as direct radical scavengers or may indirectly enhance the cellular antioxidant defense system by upregulating the expression of antioxidant enzymes.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Several lactones have been reported to possess anti-inflammatory properties.[5] The introduction of acetyl groups could modulate this activity.

Proposed Mechanism of Action: Acetylated gulonolactone derivatives may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in activated macrophages. This could be achieved by inhibiting key inflammatory signaling pathways like NF-κB and MAPK.

In Vitro Evaluation of Biological Activities: Experimental Protocols

To validate the hypothesized biological activities, a series of in vitro assays are proposed.

Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of acetylated gulonolactone derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Acetylated gulonolactone derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the acetylated gulonolactone derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of acetylated gulonolactone derivatives.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Acetylated gulonolactone derivatives (dissolved in methanol)

-

Ascorbic acid (as a positive control)

-

Methanol

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix different concentrations of the acetylated gulonolactone derivatives with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the inhibitory effect of acetylated gulonolactone derivatives on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Acetylated gulonolactone derivatives

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with different concentrations of the acetylated gulonolactone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Caption: Overall experimental workflow for the investigation of acetylated gulonolactone derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized derivatives will likely depend on the number and position of the acetyl groups on the gulonolactone ring. A systematic study of mono-, di-, and tri-acetylated derivatives will be crucial to establish a preliminary structure-activity relationship. It is hypothesized that increasing the degree of acetylation might enhance lipophilicity and cellular permeability, potentially leading to increased bioactivity up to a certain point. However, excessive acetylation could also hinder interactions with specific biological targets. The stereochemistry of the gulonolactone core is also expected to play a critical role in determining the biological activity.[9]

Conclusion and Future Directions

This technical guide outlines a scientifically grounded yet prospective approach to exploring the biological activities of acetylated gulonolactone derivatives. The lack of existing direct research in this specific area presents a unique opportunity for novel discoveries in the field of medicinal chemistry. The proposed synthesis and detailed in vitro evaluation protocols provide a clear roadmap for researchers to investigate the potential of these compounds as anticancer, antioxidant, and anti-inflammatory agents. Future in vivo studies and mechanistic investigations will be essential to further validate the therapeutic potential of any promising candidates identified through this research program.

References

-

Kim, H. J., Lee, S. I., Lee, D. H., Smith, D., Jo, H., Schellhorn, H. E., & Boo, Y. C. (2006). Ascorbic acid synthesis due to L-gulono-1,4-lactone oxidase expression enhances NO production in endothelial cells. Biochemical and Biophysical Research Communications, 345(4), 1657–1662. [Link]

-

Wang, J., et al. (2022). Study on the Mechanism of Ganoderma lucidum Polysaccharides for Ameliorating Dyslipidemia via Regulating Gut Microbiota and Fecal Metabolites. Foods, 11(15), 2231. [Link]

-

Gad, A. A. M., & Sirko, A. (2024). Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active. International Journal of Molecular Sciences, 25(16), 8887. [Link]

-

Taylor & Francis. (n.d.). L-gulonolactone oxidase – Knowledge and References. [Link]

-

Koshizaka, T., Nishikimi, M., Tanaka, M., Nakashima, K., Ozawa, T., & Yagi, K. (1987). In vitro synthesis of L-gulono-gamma-lactone oxidase by rabbit reticulocyte lysate. Biochemistry International, 15(4), 779–783. [Link]

-

RSC Publishing. (2011). Natural Glycoconjugates with Antitumor Activity. Natural Product Reports, 28(3), 630-648. [Link]

-

Li, Y., et al. (2024). The anti-inflammatory effects of itaconate and its derivatives in neurological disorders. Cytokine & Growth Factor Reviews. [Link]

-

Jo, S., et al. (2024). Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation. Biomolecules & Therapeutics, 32(5), 453-462. [Link]

-

S. M. A. H. Siddiki, et al. (2021). Synthesis and Applications of Carbohydrate-Based Organocatalysts. Molecules, 26(11), 3299. [Link]

-

Wang, L. S., & Stoner, G. D. (2010). Antioxidant and pro-oxidant properties of acylated pelargonidin derivatives extracted from red radish (Raphanus sativus var. niger, Brassicaceae). Food and Chemical Toxicology, 48(11), 3160–3166. [Link]

-

Page, M. I. (1994). Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. Journal of the Chemical Society, Perkin Transactions 2, (9), 2021-2029. [Link]

-

Lee, J. H., & Kim, D. (2016). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 21(11), 1483. [Link]

-

Lee, Y. J., et al. (2022). Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. Molecules, 27(21), 7241. [Link]

-

Olanrewaju, I. O., & Uchenna, A. E. (2021). Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. Asian Journal of Chemical Sciences, 9(4), 28-34. [Link]

-

Chew, S. F., et al. (2014). L-gulono-γ-lactone Oxidase Expression and Vitamin C Synthesis in the Brain and Kidney of the African Lungfish, Protopterus Annectens. The FASEB Journal, 28(7), 3042-3053. [Link]

-

Loewus, F. A., & Kelly, S. (1961). l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone. Archives of Biochemistry and Biophysics, 95(2), 277-280. [Link]

-

Sarkar, A., & Hazra, B. (2013). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase enzyme: a review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1686. [Link]

-

Mata, R., et al. (2014). Pharmacological insight into the anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R.Br. ex Cass. Journal of Ethnopharmacology, 155(1), 584-591. [Link]

-

Jo, S., et al. (2024). Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation. Biomolecules & Therapeutics, 32(5), 453-462. [Link]

-

Li, S., et al. (2022). Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Food Hydrocolloids, 131, 107767. [Link]

-

Sparatore, A., et al. (2000). Medium sized lactones with hypolipidaemic and antioxidant activity: synthesis and biological evaluation of promising dual-action anti-atherosclerosis drugs. Il Farmaco, 55(2), 115-122. [Link]

- Súss, A., et al. (1992). L-gulono-gamma-lactone dehydrogenase.

-

Li, Y., et al. (2024). Exploring the anti-inflammatory effects of total flavonoids from L. gracile on LPS-induced inflammation: An integrated approach combining network pharmacology, molecular docking, and experimental validation. Open Chemistry, 22(1). [Link]

-

El-Seedi, H. R., et al. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Antioxidants, 11(9), 1740. [Link]

-

Ria, M., et al. (2020). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. Catalysts, 10(11), 1269. [Link]

-

Gad, A. A. M., & Sirko, A. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. Current Issues in Molecular Biology, 46(10), 11057-11074. [Link]

-

Jabbari, H. (2018). Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Archives of Pharmacy Practice, 9(3), 23. [Link]

-

Lee, Y. J., et al. (2022). Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. Molecules, 27(21), 7241. [Link]

-

Zhang, Y., et al. (2024). Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin. Molecules, 29(8), 1845. [Link]

-

Akita, H., et al. (2004). Total Synthesis of (+)-Galanolactone. Chemical and Pharmaceutical Bulletin, 52(4), 459-463. [Link]

-

Schmidt, R. R., & Michel, J. (1984). Synthesis and Activation of Carbohydrate Donors: Acetimidates, N-Pentenyl and Vinyl Glycosides. Angewandte Chemie International Edition in English, 23(11), 896-897. [Link]

-

Zarei, M., et al. (2019). Anti-Inflammatory and Anti-Oxidant Activity of Portulaca oleracea Extract on LPS-Induced Rat Lung Injury. Avicenna Journal of Phytomedicine, 9(1), 53-64. [Link]

-

de Souza, R. O. M. A., et al. (2010). Regioselective acylation of D-ribono-1,4-lactone catalyzed by lipases. Tetrahedron: Asymmetry, 21(16), 2026-2030. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.wur.nl [research.wur.nl]

- 4. mdpi.com [mdpi.com]

- 5. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. archivepp.com [archivepp.com]

- 8. biomedres.us [biomedres.us]

- 9. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulono-1,4-lactone and its derivatives are pivotal molecules in various biological and chemical processes. This technical guide provides a comprehensive overview of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, a fully protected derivative of D-Gulono-1,4-lactone. While direct literature on this specific tetraacetate is sparse, this document synthesizes information from analogous compounds and established chemical principles to present a detailed exploration of its synthesis, characterization, and potential applications. By offering insights into its chemical behavior and potential utility, this guide aims to stimulate further research and application development for this and related acetylated sugar lactones.

Introduction: The Significance of Gulonolactones and their Acetylated Derivatives

D-Gulono-1,4-lactone is a naturally occurring hexanoic acid that serves as a key intermediate in various metabolic pathways.[1][2] Its enantiomer, L-Gulono-1,4-lactone, is famously the direct precursor to ascorbic acid (Vitamin C) in many animals.[3] The lactone ring structure and multiple hydroxyl groups make gulonolactones versatile chiral building blocks in organic synthesis.[4]

Acetylation of the hydroxyl groups in sugar lactones, such as the formation of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, is a common protection strategy in carbohydrate chemistry. This modification alters the molecule's physical and chemical properties, such as solubility, and can be crucial for achieving specific synthetic transformations. Furthermore, acetylated carbohydrates have been shown to possess unique biological activities, opening avenues for their application in drug discovery and materials science.[4]

This guide will delve into the specifics of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, providing a foundational understanding for researchers interested in its synthesis and potential uses.

Synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Proposed Synthetic Pathway: Peracetylation

The peracetylation of D-Gulono-1,4-lactone to yield its tetraacetate derivative can be achieved by treating the starting material with an excess of acetic anhydride. A catalyst is typically employed to facilitate the reaction. Both acidic and basic catalysts can be effective.

Caption: Proposed synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the acetylation of similar sugar derivatives and should be optimized for specific laboratory conditions.[5]

Materials:

-

D-Gulono-1,4-lactone

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous) or Zinc Chloride (ZnCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve D-Gulono-1,4-lactone (1 equivalent) in a suitable anhydrous solvent such as pyridine or dichloromethane. If using a non-basic solvent like DCM, a catalytic amount of a Lewis acid such as zinc chloride can be added.

-

Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride (at least 4 equivalents, often used in excess) dropwise with stirring. If pyridine is the solvent, it also acts as a basic catalyst.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding crushed ice or cold water to hydrolyze the excess acetic anhydride.

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize acetic acid), water, and brine.

-

If pyridine was used, it can be removed by co-evaporation with toluene under reduced pressure, followed by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and performing the aqueous washes as described above.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride and to ensure complete acetylation of the hydroxyl groups.

-

Excess Acetic Anhydride: An excess of the acetylating agent is used to drive the reaction to completion.

-

Catalyst: A catalyst (acidic or basic) is necessary to activate the hydroxyl groups and the acetic anhydride, thereby increasing the reaction rate. Pyridine is a common choice as it also serves as the solvent and a base to neutralize the acetic acid byproduct.

-

Aqueous Work-up: The washing steps with sodium bicarbonate are crucial to remove the acetic acid and any remaining catalyst, which could interfere with purification and product stability.

Physicochemical Properties and Characterization

| Property | D-Gulono-1,4-lactone | D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (Predicted) |

| Molecular Formula | C₆H₁₀O₆ | C₁₄H₁₈O₁₀ |

| Molecular Weight | 178.14 g/mol | 346.29 g/mol |

| Appearance | White to off-white crystalline solid | Likely a white to off-white solid or a viscous oil |

| Melting Point | 182-188 °C | Expected to be lower than the parent compound |

| Solubility | Soluble in water; limited solubility in organic solvents | Expected to have increased solubility in organic solvents (e.g., chloroform, ethyl acetate) and decreased solubility in water |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of the synthesized D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl groups (singlets around δ 2.0-2.2 ppm). The protons on the lactone ring and the side chain will appear as multiplets at lower field compared to the unacetylated compound, due to the deshielding effect of the acetyl groups.

-

¹³C NMR: The carbon NMR spectrum will show carbonyl signals for the lactone and the four acetyl groups in the region of δ 169-172 ppm. The signals for the carbons of the gulonolactone backbone will also be shifted compared to the parent compound.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry will be a key tool for confirming the molecular weight of the tetraacetate. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. The expected molecular ion peaks would correspond to [M+Na]⁺ (m/z ≈ 369.08) or [M+H]⁺ (m/z ≈ 347.10). Fragmentation patterns would likely involve the loss of acetyl groups.

Caption: Key characterization techniques for D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.

Potential Applications in Research and Drug Development

While specific applications for D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate have not been extensively documented, its chemical nature as a protected, chiral building block suggests several areas of potential utility.

Chiral Synthon in Organic Synthesis

The primary and most immediate application of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is as a versatile intermediate in the synthesis of complex, biologically active molecules.[4] The acetyl groups serve as protecting groups, allowing for selective reactions at other positions if the lactone were to be opened. The inherent chirality of the molecule makes it a valuable starting material for the stereoselective synthesis of natural products and pharmaceuticals.

Precursor for Bioactive Compounds

Lactones are a common structural motif in a wide range of biologically active natural products, including those with antimicrobial and anticancer properties. Acetylated sugars can also exhibit enhanced biological activity. Therefore, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate could serve as a precursor for the synthesis of novel therapeutic agents. For instance, it could be a starting point for the synthesis of analogs of Vitamin C or other bioactive lactones.

Probing Enzyme Activity

As a protected derivative of a key metabolite, this compound could be used in biochemical studies to probe the active sites of enzymes involved in carbohydrate metabolism. The bulky acetyl groups might act as inhibitors or modulators of enzyme activity, providing insights into enzyme-substrate interactions.

Future Directions

The study of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is still in its infancy. Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for its preparation and thoroughly characterizing the compound using modern analytical techniques.

-

Investigating its biological activities , including potential antimicrobial, antiviral, and anticancer properties.

-

Exploring its utility as a chiral building block in the synthesis of complex natural products and novel pharmaceuticals.

Conclusion

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate represents a molecule of significant potential in both synthetic chemistry and biomedical research. While direct information is limited, by drawing parallels with related compounds, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and encourage further exploration of this and other acetylated sugar lactones.

References

- Xavier, N. M., & Rauter, A. P. (2010). Carbohydrate-Based Lactones: Synthesis and Applications. In Carbohydrates in Sustainable Development I (pp. 19-71). Springer, Berlin, Heidelberg.

-

PubChem. (n.d.). Gulonolactone. National Center for Biotechnology Information. Retrieved from [Link]

- Aboobucker, S. I., & Lorence, A. (2014). Characterization of Two Arabidopsis L-gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis. PLoS ONE, 9(1), e85231.

- Bhattacharjee, S., & Pal, S. (2015). The Prophylactic Role of D-saccharic acid-1,4-lactone Against Hyperglycemia-Induced Hepatic Apoptosis via Inhibition of Both Extrinsic and Intrinsic Pathways in Diabetic Rats. Journal of Agricultural and Food Chemistry, 63(49), 10613–10624.

- Wang, Z. D., Mo, Y., Chiou, C. L., & Liu, M. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 374–384.

- Cruz, P. F., & Rauter, A. P. (2011). Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates.

- Gad, A. A. M., Gora-Sochacka, A., & Sirko, A. (2024). Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active. Current Issues in Molecular Biology, 46(8), 8958-8968.

- Carter-O'Connell, I., & Imperiali, B. (2013). Validation of Protein Acetylation by Mass Spectrometry. In Methods in molecular biology (Clifton, N.J.) (Vol. 1077, pp. 143–158). Humana Press.

- Kunert, O., Stingl, H., Rosian, E., & Roden, M. (2003). Measurement of Fractional Whole-Body Gluconeogenesis in Humans From Blood Samples Using 2H Nuclear Magnetic Resonance Spectroscopy. Diabetes, 52(10), 2445–2451.

- Park, J. B. (2008). Ascorbic acid synthesis due to L-gulono-1,4-lactone oxidase expression enhances NO production in endothelial cells. Cytotechnology, 58(1), 21–29.

- Faghih, Z., & Shahamat, M. (2016). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry, 28(11), 2769-2772.

- Kádár, M., Erostyák, J., & Tóth, G. (2018). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted xylo-oligosaccharides.

- Nidetzky, B., & Mayr, P. (2000). Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch.

- Paixão, J. A., & Rauter, A. P. (2005).

-

PubChem. (n.d.). Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound L-Gulonolactone (FDB023179). Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000150). Retrieved from [Link]

Sources

- 1. Recent Progress on the Characterization of Aldonolactone Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1773838A1 - Synthesis of aldonolactones, aldarolactones, and aldarodilactones using gas sparging - Google Patents [patents.google.com]

- 3. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediate: A Historical and Technical Guide to D-Gulono-1,4-lactone Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero in the Vitamin C Saga

In the grand narrative of nutritional science, the discovery and synthesis of L-ascorbic acid (Vitamin C) stands as a monumental achievement. Yet, within this celebrated history lies a less-heralded but equally crucial molecule: D-Gulono-1,4-lactone. This guide delves into the historical and technical landscape of D-Gulono-1,4-lactone research, tracing its journey from a chemical curiosity to a pivotal intermediate in the biological and industrial synthesis of one of the most vital nutrients. For the modern researcher, understanding this history is not merely an academic exercise; it is a lesson in the intricate interplay of organic chemistry, biochemistry, and industrial process development that continues to shape pharmaceutical and nutritional sciences today.

The Early Days: From Fischer's Sugars to a Precursor in Waiting

The story of D-Gulono-1,4-lactone is intrinsically linked to the foundational work on carbohydrates at the turn of the 20th century. The intellectual groundwork was laid by the pioneering German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking research on sugar and purine syntheses.[1] Fischer's systematic exploration of the stereochemistry of sugars, including the synthesis and characterization of various sugar acids and their lactones, provided the fundamental language and toolkit for chemists to navigate the complex world of carbohydrates.[2][3]

While Fischer's work in the late 19th and early 20th centuries established the chemical family to which gulonic acid and its lactone belong, the specific isolation and characterization of D-Gulono-1,4-lactone as a distinct entity emerged from the intense international race to understand and synthesize Vitamin C.

The Vitamin C Quest: D-Gulono-1,4-lactone Takes Center Stage

The early 20th century was marked by a fervent quest to isolate and identify the anti-scorbutic factor, the absence of which led to the devastating disease scurvy. This endeavor culminated in the work of several scientific luminaries.

In 1928, the Hungarian biochemist Albert Szent-Györgyi isolated a substance he named "hexuronic acid" from adrenal glands, which was later proven to be Vitamin C.[4] This discovery was a critical breakthrough, providing a pure substance for structural elucidation. Following this, the British chemist Sir Walter Norman Haworth determined the chemical structure of Vitamin C in 1933, for which he shared the 1937 Nobel Prize in Chemistry.[4]

It was in this context that D-Gulono-1,4-lactone's significance became apparent. Researchers, now armed with the structure of ascorbic acid, began to investigate its biosynthesis in animals. It was discovered that most animals, with the notable exceptions of humans, other primates, and guinea pigs, could synthesize their own Vitamin C.[5] The final step in this natural synthesis was the enzymatic conversion of a precursor molecule into L-ascorbic acid. This precursor was identified as L-gulono-γ-lactone , the L-enantiomer of D-Gulono-1,4-lactone.

The enzyme responsible for this transformation is L-gulonolactone oxidase (GULO) .[5] This discovery was a watershed moment, explaining the dietary requirement for Vitamin C in certain species and highlighting L-gulono-γ-lactone as the immediate precursor in the dominant biosynthetic pathway in animals.

The Human Anomaly: A Missing Enzyme

The inability of humans to synthesize Vitamin C is due to a mutation in the gene encoding for L-gulonolactone oxidase, which occurred approximately 63 million years ago.[5] This genetic inactivation renders the final step of the ascorbic acid synthesis pathway non-functional, making Vitamin C an essential nutrient that must be obtained from the diet.[6]

The Reichstein Process: Industrial Synthesis and the Role of a Gulonate Precursor

The elucidation of Vitamin C's structure and its biosynthetic pathway paved the way for its industrial synthesis. In 1933, the Polish-Swiss chemist Tadeus Reichstein and his colleagues developed a commercially viable method for the large-scale production of Vitamin C, a process that would come to be known as the Reichstein process .[7] This ingenious method, which combines chemical and microbial steps, remains a cornerstone of industrial Vitamin C production.

While the Reichstein process does not directly use D-Gulono-1,4-lactone, a closely related intermediate, 2-keto-L-gulonic acid , is the final precursor to L-ascorbic acid in this pathway.[8] The synthesis of 2-keto-L-gulonic acid is a multi-step process that historically involved the protection of hydroxyl groups, a testament to the intricate chemical manipulations required.

Experimental Protocol: The Historical Reichstein-Grüssner Synthesis of Vitamin C

The following outlines the key steps of the original Reichstein-Grüssner synthesis, a landmark in industrial organic chemistry.[9][10]

Step 1: Reduction of D-Glucose to D-Sorbitol

-

Reaction: Catalytic hydrogenation of D-glucose.

-

Catalyst: Nickel.

-

Conditions: High temperature and pressure.

-

Rationale: This initial step converts the aldehyde group of glucose into a primary alcohol, yielding the sugar alcohol sorbitol.

Step 2: Microbial Oxidation of D-Sorbitol to L-Sorbose

-

Microorganism: Acetobacter suboxydans (now known as Gluconobacter oxydans).

-

Conditions: Aerobic fermentation.

-

Rationale: This is a key stereospecific biotransformation. The microorganism selectively oxidizes the hydroxyl group at the C-5 position of sorbitol to a ketone, producing L-sorbose with the correct stereochemistry for the subsequent steps.

Step 3: Acetal Protection of L-Sorbose

-

Reagent: Acetone in the presence of an acid catalyst.

-

Product: Diacetone-L-sorbose.

-

Rationale: To selectively oxidize the primary alcohol at the C-1 position in a later step, the other four hydroxyl groups are protected by forming acetals with acetone.[10]

Step 4: Chemical Oxidation to Diacetone-2-keto-L-gulonic acid

-

Oxidizing Agent: Historically, potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl). Modern variations may use catalytic oxidation with air over platinum or palladium.[10]

-

Rationale: The unprotected primary alcohol of diacetone-L-sorbose is oxidized to a carboxylic acid.

Step 5: Hydrolysis and Lactonization to L-Ascorbic Acid

-

Conditions: Treatment with acid to remove the acetone protecting groups, followed by heating in water to facilitate enolization and lactonization.

-

Product: L-Ascorbic acid.

-

Rationale: The deprotected 2-keto-L-gulonic acid is unstable and rearranges to the more stable enol form, which then undergoes intramolecular esterification (lactonization) to form the final product, L-ascorbic acid.

The Biochemistry of Conversion: L-Gulonolactone Oxidase in Focus

The enzyme L-gulonolactone oxidase (GULO) is a flavoprotein that catalyzes the terminal step in the biosynthesis of L-ascorbic acid in many animals.[11] It facilitates the oxidation of L-gulono-γ-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously tautomerizes to L-ascorbic acid.[12]

Enzyme Kinetics: A Comparative Overview

The kinetic parameters of L-gulonolactone oxidase have been studied in various species, revealing differences in substrate affinity and catalytic efficiency. This data is crucial for understanding the enzyme's function and for potential bioengineering applications.

| Species | Enzyme Source | Km (mM) for L-Gulono-γ-lactone | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temp (°C) | Reference |

| Rat | Liver Microsomes | 0.066 | 0.63 | 7.8 | 37 | [11] |

| Goat | Liver Microsomes | 0.15 | 2.7 | Not Determined | Not Determined | [11] |

| Chicken | Kidney Microsomes | 0.007 | 139 | 7.3 | Not Determined | [11] |

| Rat (recombinant, full-length) | E. coli | 0.053 | 780 | 7.0 | 40 | [11] |

| Rat (recombinant, C-terminal) | E. coli | 0.042 | 374 | 6.5 | 30 | [11] |

This table presents a selection of reported kinetic data. Experimental conditions can vary, leading to differences in absolute values.

The data indicates that the enzyme from chicken kidney microsomes has a particularly high affinity for its substrate (low Km) and a high catalytic rate. The recombinant rat enzymes produced in E. coli also show high activity, demonstrating the feasibility of heterologous expression for enzymatic studies and potential biotechnological applications.[11][13]

Physicochemical Properties: A Snapshot in Time

While modern analytical techniques provide precise physicochemical data for D-Gulono-1,4-lactone, it is insightful to consider the properties as they would have been determined in the early to mid-20th century.

| Property | Value |

| Molecular Formula | C₆H₁₀O₆[14] |

| Molecular Weight | 178.14 g/mol [14] |

| Melting Point | 182-188 °C[15] |

| Optical Rotation [α] | -54.5° (c=4, water)[15] |

| Appearance | White crystalline powder[15] |

| Solubility | Slightly soluble in water and methanol[15] |

These properties were essential for the isolation, purification, and identification of the compound during the foundational years of its research.

Modern Perspectives and Future Directions

The historical journey of D-Gulono-1,4-lactone research provides a rich foundation for contemporary scientific endeavors. The elucidation of the Vitamin C biosynthetic pathway and the industrial success of the Reichstein process have spurred further innovations, including more efficient two-step fermentation processes for Vitamin C production that are less reliant on harsh chemicals.[8]

For drug development professionals, the story of D-Gulono-1,4-lactone and its enzymatic conversion is a compelling case study in enzyme kinetics, stereospecificity, and the metabolic consequences of a single gene mutation. The ongoing research into L-gulonolactone oxidase, including the production of recombinant forms, opens avenues for novel biotechnological applications, potentially even in the realm of gene therapy or advanced nutritional supplementation.

Conclusion

D-Gulono-1,4-lactone, though often overshadowed by its famous derivative, Vitamin C, holds a significant place in the history of science. Its story is a testament to the cumulative nature of scientific discovery, from the fundamental principles of carbohydrate chemistry to the intricacies of enzymatic pathways and industrial-scale synthesis. For the modern researcher, the historical context of D-Gulono-1,4-lactone is not just a look into the past, but a lens through which to view the future of biochemistry, drug development, and nutritional science.

References

-

Gad, A. A. M., Gora-Sochacka, A., & Sirko, A. (2024). Recombinant C-terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active. Current Issues in Molecular Biology, 46(8), 529-544. [Link]

-

Wikipedia contributors. (2023, December 1). L-gulonolactone oxidase. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

McPherson, J. (n.d.). Emil Fischer and the Structure of Grape Sugar and Its Isomers. Yale University Department of Chemistry. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 165105, Gulonolactone. Retrieved January 24, 2026 from [Link].

-

Bremus, C., et al. (2006). Chemical and biological steps in the historical Reichstein–Grüssner synthesis of vitamin C (1934). ResearchGate. [Link]

-

NobelPrize.org. (n.d.). Emil Fischer – Biographical. Retrieved January 24, 2026, from [Link]

-

Al-Ghamdi, A. A. M., et al. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. MDPI. [Link]

-

RSC Education. (2014, January 24). Esthetics of the Reichstein–Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency. ChemistryViews. [Link]

-

Burns, J. J., et al. (1956). The Synthesis of l-Ascorbic Acid in the Rat from d-Glucuronolactone and l-Gulonolactone. Semantic Scholar. [Link]

-

Lichtenthaler, F. W. (2002). Emil Fischer — Unequalled Classicist, Master of Organic Chemistry Research, and Inspired Trailblazer of Biological Chemistry. ResearchGate. [Link]

-

Pappenberger, G., & Hohmann, H. P. (2014). Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. PubMed. [Link]

-

Dr. K. S. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus de l'Académie des Sciences. [Link]

-

Wikipedia contributors. (2023, December 1). L-gulonolactone oxidase. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Crawford, T. C. (2005). Process for producing ascorbic acid. U.S. Patent No. 6,864,376 B2. Washington, DC: U.S.

-

Wikipedia contributors. (2023, December 1). Emil Fischer. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

-

Jin, X., et al. (2018). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). L-gulonolactone oxidase – Knowledge and References. Retrieved January 24, 2026, from [Link]

-

Sustainability Explored. (n.d.). Reichstein Process. Retrieved January 24, 2026, from [Link]

-

Khan Academy. (2021, April 25). Deriving Km, Vmax, and kcat from enzyme kinetics experiments [Video]. YouTube. [Link]

-

PubChem. (n.d.). D-Gluconolactone. Retrieved January 24, 2026, from [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. vanthoff [ursula.chem.yale.edu]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 8. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistryviews.org [chemistryviews.org]

- 11. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active [mdpi.com]

- 14. Gulonolactone | C6H10O6 | CID 165105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. D-(-)-Gulonic acid gamma-lactone | 6322-07-2 [chemicalbook.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, a valuable intermediate in various biochemical and pharmaceutical research applications. The synthesis involves the acetylation of commercially available D-Gulono-1,4-lactone. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and a robust framework for successful synthesis.

Introduction: Significance and Applications

D-Gulono-1,4-lactone and its derivatives are crucial compounds in the study of carbohydrate chemistry and metabolism. D-Gulono-1,4-lactone is a hexanoic acid that serves as a starting material in the synthesis of enantiomerically pure compounds, including certain carbohydrates[1][2]. The tetraacetate derivative, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, is a protected form of the parent lactone, which allows for selective chemical modifications at other positions. This protected form is soluble in a range of organic solvents, facilitating its use in various synthetic pathways[3][4]. Its applications are primarily in research settings as a building block for more complex molecules and as a reference standard in analytical studies.

Chemical Reaction Overview

The synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is achieved through the per-acetylation of D-Gulono-1,4-lactone. This reaction involves the esterification of the four hydroxyl groups of the starting material with acetyl groups. A common and effective method for this transformation is the use of acetic anhydride as the acetylating agent, often in the presence of a base such as pyridine or sodium acetate to catalyze the reaction and neutralize the acetic acid byproduct.

The general reaction is as follows:

D-Gulono-1,4-lactone + 4 Acetic Anhydride → D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate + 4 Acetic Acid

Detailed Synthesis Protocol

This protocol is based on well-established acetylation procedures for sugars and related compounds, adapted for the specific synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate[5][6].

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| D-Gulono-1,4-lactone | ≥97% | Sigma-Aldrich | 6322-07-2 |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | 108-24-7 |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 110-86-1 |

| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | |||

| Ethyl Acetate | ACS Grade | ||

| Hexanes | ACS Grade |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of D-Gulono-1,4-lactone in 25 mL of anhydrous pyridine. Stir the mixture until the solid is fully dissolved. An ice bath can be used to control the temperature during dissolution, as the process may be slightly exothermic.

-

Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add 15 mL of acetic anhydride to the stirred solution dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 12-16 hours (overnight).

-

Reaction Quenching and Workup: After the reaction is complete (as monitored by TLC), carefully pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 30 minutes to hydrolyze any excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

50 mL of 1 M HCl to remove pyridine.

-

50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude solid or viscous oil.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield and Characterization

-

Expected Yield: 70-85%

-

Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and methanol[3][4].

Experimental Workflow and Logic

The following diagram illustrates the key steps in the synthesis of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.

Sources

Application Notes and Protocols for the Purification of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purified D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

D-Gulono-1,4-lactone and its derivatives are pivotal intermediates in various biosynthetic pathways and have garnered significant interest in pharmaceutical research. The fully acetylated form, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, serves as a crucial precursor in the synthesis of valuable compounds, including analogs of L-ascorbic acid (Vitamin C) and other biologically active molecules. The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and safety profile of the final active pharmaceutical ingredient (API).

This document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive guide to the purification of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate using silica gel column chromatography. The protocols herein are designed to be robust and reproducible, emphasizing the scientific rationale behind each step to empower researchers to adapt and troubleshoot the methodology for their specific needs.

Physicochemical Properties of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

A thorough understanding of the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₁₀ | [1] |

| Molecular Weight | 346.29 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 88-93 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |

The tetra-acetylated structure renders the molecule significantly less polar than its parent D-Gulono-1,4-lactone. This increased hydrophobicity is the key principle upon which its separation from more polar or less polar impurities via normal-phase chromatography is based.[2]

Principle of Separation: Normal-Phase Column Chromatography

Normal-phase chromatography separates molecules based on their polarity. The stationary phase, in this case, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a less polar organic solvent or a mixture of solvents.

In this application, the crude D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is dissolved in a minimal amount of a suitable solvent and applied to the top of a silica gel column. As the mobile phase flows through the column, a partition equilibrium is established for each component between the stationary and mobile phases.

-

Polar Impurities : Molecules more polar than the target compound will have a stronger affinity for the polar silica gel and will move down the column more slowly.

-

Target Compound : D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, being of intermediate polarity in the context of the crude mixture, will interact with the silica gel to a moderate extent.

-

Non-polar Impurities : Less polar impurities will have a weaker affinity for the stationary phase and will be eluted more quickly with the mobile phase.

By carefully selecting the mobile phase composition, a successful separation can be achieved, allowing for the collection of pure fractions of the desired product.

Workflow for Purification of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Caption: Workflow for the purification of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.

Detailed Application Protocols

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Rationale: Before committing to a large-scale column separation, it is imperative to determine the optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with a retention factor (Rƒ) of approximately 0.25-0.35 for the product.[2]

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

TLC developing chamber

-

Spotting capillaries

-

A selection of solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptanes), Dichloromethane (DCM), Methanol (MeOH)

-

Crude D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

-

Visualization agents: UV lamp (254 nm), and a staining solution (e.g., p-anisaldehyde stain or a ferric hydroxamate stain).

Procedure:

-

Prepare TLC Chamber: Line the inside of the TLC chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 15 minutes.

-

Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like ethyl acetate or dichloromethane.

-

Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

-

Development: Place the spotted TLC plate into the saturated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

-

Visualization:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

-

For compounds not visible under UV, or for confirmation, use a chemical stain. A p-anisaldehyde stain is a good general stain for carbohydrates and will produce colored spots upon heating.[3][4] Alternatively, a ferric hydroxamate stain can be used, which is specific for esters and lactones.[5]

-

Solvent System Optimization:

-

Start with a mixture of a non-polar solvent and a moderately polar solvent, for example, 70:30 Hexanes:Ethyl Acetate.

-

If the Rƒ value is too low (spots remain near the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

If the Rƒ value is too high (spots are near the solvent front), decrease the polarity by increasing the proportion of hexanes.

-

For acetylated sugars, solvent systems based on benzene-methanol have been reported.[5] A safer and more modern alternative would be toluene-ethyl acetate or hexane-ethyl acetate mixtures. Adjusting the concentration of a more polar solvent like methanol or ethyl acetate is key to achieving good separation.[5]

Part 2: Preparative Column Chromatography

Rationale: This protocol outlines the purification of the crude product using flash column chromatography, a technique that utilizes positive pressure to accelerate the separation, leading to higher resolution and faster run times.

Apparatus and Materials:

-

Glass chromatography column with a stopcock

-

Silica gel (flash grade, 230-400 mesh)

-

Sand (acid-washed)

-

Eluent (the optimized solvent system from TLC)

-

Crude D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Procedure:

-

Column Packing (Dry Packing Method):

-

Secure the column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 1 cm).

-

Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

-

Add another layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition.

-

Pre-elute the column with the mobile phase until the entire silica bed is wetted and equilibrated.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude product in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or acetone).

-

Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

-